NaV1.7 Antagonist Activity Confirms a Pharmacological Fingerprint Distinct from K⁺ Channel-Activating Benzimidazolones
1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole demonstrates inhibitory activity at the human voltage-gated sodium channel NaV1.7, a validated pain target, with an IC50 of 240 nM determined in a PatchXpress electrophysiology assay on transiently transfected HEK293 cells [1]. In contrast, the close structural analog 1-EBIO (1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) is a characterized activator of Ca²⁺-sensitive K⁺ channels (EC50 = 490 µM in T84 cells) , representing a complete functional inversion from inhibition to activation and a target class switch from sodium to potassium channels.
| Evidence Dimension | Functional activity at human ion channel |
|---|---|
| Target Compound Data | IC50 = 240 nM (NaV1.7 antagonist, HEK293 PatchXpress assay) |
| Comparator Or Baseline | 1-EBIO (1-ethyl-1,3-dihydro-2H-benzimidazol-2-one): EC50 = 490 µM (Ca²⁺-sensitive K⁺ channel activator, T84 cells) |
| Quantified Difference | Opposite function (antagonism vs activation) and distinct channel selectivity (NaV vs KCa); >2000-fold difference in effective concentration |
| Conditions | Target: HEK293 PatchXpress for 64928-88-7; T84 short-circuit current for 1-EBIO |
Why This Matters
Researchers pursuing NaV1.7 pharmacological tools or pain-related screening must select 64928-88-7 over N-alkyl benzimidazolones because the latter lack any documented NaV activity and instead activate K⁺ channels, leading to diametrically opposite cellular effects.
- [1] BindingDB Entry BDBM50379389 (CHEMBL2010816). "IC50: 240 nM for antagonist activity at human partially inactivated NaV1.7 channel expressed in HEK293 cells by PatchXpress voltage patch clamp assay." View Source
